![molecular formula C15H19F3 B14206139 [6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene CAS No. 821799-43-3](/img/structure/B14206139.png)
[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of aryl iodides with trifluoromethyl copper, which facilitates the formation of the trifluoromethylated aromatic compound . Another approach involves the use of sulfur tetrafluoride to convert carboxylic acids into trifluoromethyl groups .
Industrial Production Methods
Industrial production of [6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of antimony trifluoride and antimony pentachloride in the Swarts reaction is a common industrial method for producing trifluoromethylated compounds .
Análisis De Reacciones Químicas
Types of Reactions
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound valuable for research in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different chemical properties.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.
Hexafluoroacetone: A compound with two trifluoromethyl groups and distinct reactivity.
Uniqueness
[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is unique due to its specific molecular structure, which combines a trifluoromethyl group with a benzene ring and a heptenyl chain. This combination imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
821799-43-3 |
|---|---|
Fórmula molecular |
C15H19F3 |
Peso molecular |
256.31 g/mol |
Nombre IUPAC |
[6-methyl-3-(trifluoromethyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C15H19F3/c1-12(2)8-10-14(15(16,17)18)11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3 |
Clave InChI |
YXWWIGWVABVVEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
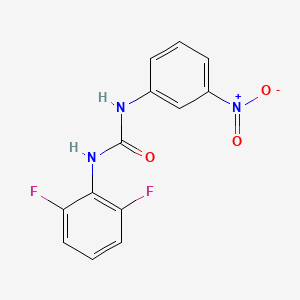
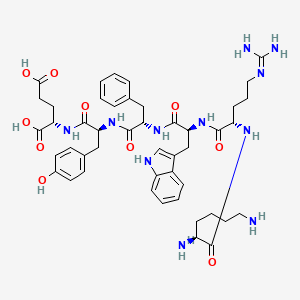
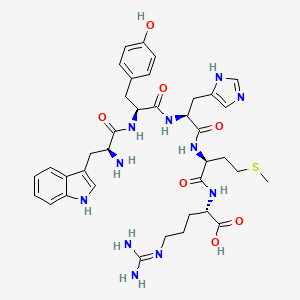
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)

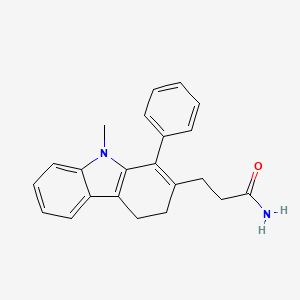
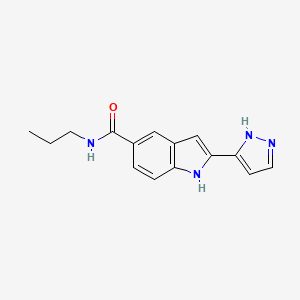
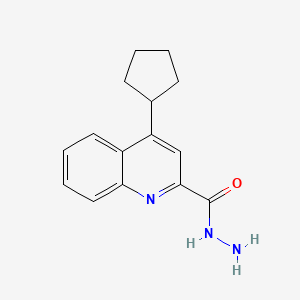
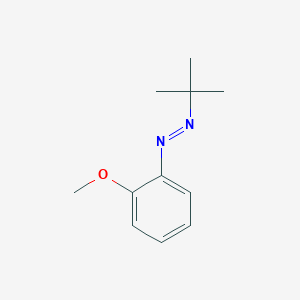
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
